3-Methanesulfinylcyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

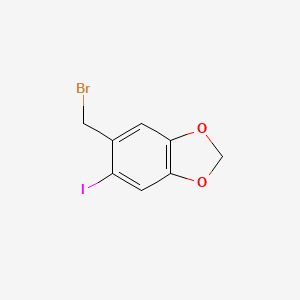

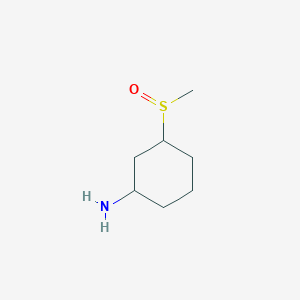

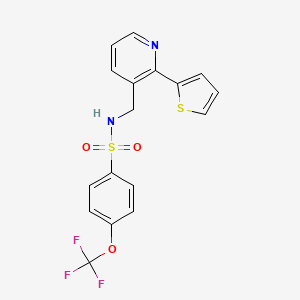

3-Methanesulfinylcyclohexan-1-amine is a compound with the molecular formula C7H15NOS and a molecular weight of 161.27 g/mol . It is a product that is used in various chemical reactions .

Synthesis Analysis

The synthesis of amines like this compound can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .Molecular Structure Analysis

Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . The classification of amines as primary, secondary, or tertiary depends on the number of carbon atoms bonded directly to the nitrogen atom .Chemical Reactions Analysis

Amines, including this compound, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . The Kb value for amines like methylamine is 4.6 × 10^-4 .Applications De Recherche Scientifique

Stereoselective Synthesis and Chemical Transformations

3-Methanesulfinylcyclohexan-1-amine is involved in a range of stereoselective syntheses and chemical transformations. For instance, it is used in the stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes via novel [3,3]-sigmatropic rearrangements in α-allenic methanesulfonates. This process is significant for preparing fused tricyclic systems through tandem rearrangement/Diels−Alder reaction processes (Alcaide et al., 2005). Similarly, the compound is used in the stereospecific introduction of amino functions onto the 2-pyridinylmethyl carbon center, enabling the synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines (Uenishi et al., 2004).

Asymmetric Synthesis and Catalysis

N-tert-Butanesulfinyl imines, derived from similar compounds, serve as versatile intermediates for the asymmetric synthesis of amines. This method is pivotal in synthesizing a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, amino acids, and α-trifluoromethyl amines, showcasing the compound's role in asymmetric synthesis and catalysis (Ellman et al., 2002).

Radiosynthesis and Particle Formation

In radiosynthesis, 3-methanesulfonyloxypropyl tertiary amines cyclize to form azetidinium methanesulfonate moieties. This reaction is utilized for the efficient synthesis of 3-[18F]fluoropropyl tertiary amines, demonstrating the compound's significance in nuclear medicine and imaging (Kiesewetter & Eckelman, 2004). Furthermore, amines like this compound are recognized for enhancing methanesulfonic acid-driven new particle formation, a critical process in atmospheric chemistry and aerosol science (Shen et al., 2019).

Homogeneous Catalytic Hydrogenation

This compound is also involved in homogeneous catalytic hydrogenation processes. For example, hydrogenation of amides in the presence of methanesulfonic acid yields secondary and tertiary amines, underscoring the compound's role in chemical synthesis and pharmaceutical applications (Coetzee et al., 2013).

Safety and Hazards

Orientations Futures

The future of synthetic chemistry, including the synthesis of compounds like 3-Methanesulfinylcyclohexan-1-amine, is expected to focus on improving the ability of synthesis and enhancing the application of synthesis . This includes higher selectivity, higher efficiency, environmental benignity, and sustainable energy .

Propriétés

IUPAC Name |

3-methylsulfinylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOS/c1-10(9)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJYAVYDWVNBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1CCCC(C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1341744-25-9 |

Source

|

| Record name | 3-methanesulfinylcyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(3-chlorophenyl)-4-methoxyquinolin-6-yl]urea](/img/structure/B2535917.png)

![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)

![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)

![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)

![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)